molecular formula C12H36O4Si5 B1585261 Tetrakis(trimethylsilyloxy)silane CAS No. 3555-47-3

Tetrakis(trimethylsilyloxy)silane

Cat. No. B1585261
CAS RN: 3555-47-3
M. Wt: 384.84 g/mol
InChI Key: VNRWTCZXQWOWIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrakis(trimethylsilyloxy)silane (TTMS) is an organosilicon compound used as a precursor to prepare nanostructured organosilicon polymer films by plasma-enhanced chemical vapor deposition (PECVD) at atmospheric pressure .


Synthesis Analysis

The compound is prepared by the reaction of trimethylsilyl chloride, silicon tetrachloride, and lithium . TTMS along with cyclohexane can also be used to synthesize low dielectric constant SiCOH films by PECVD method .


Molecular Structure Analysis

The molecule has tetrahedral symmetry . The compound is notable as having silicon bonded to four other silicon atoms, like in elemental silicon .


Chemical Reactions Analysis

The compound is a precursor to tris(trimethylsilyl)silyl lithium by reaction with methyl lithium . It is used in the plasma-enhanced chemical vapor deposition of tetrakis(trimethylsilyoxy)silane (TTMSS) precursor .


Physical And Chemical Properties Analysis

The compound is a colorless liquid with a density of 0.87 g/cm³ . It has a boiling point of 103-106 °C/2 mmHg .

Scientific Research Applications

Chemical Synthesis and Reactions

Tetrakis(trimethylsilyloxy)silane has been highlighted for its role in chemical synthesis processes. For example, it is utilized in the synthesis of carboxamides as a mild coupling reagent, offering a novel approach to forming various carboxamides from corresponding carboxylic acids and amines with good to high yields without the need for basic promoters (Tozawa, Yamane, & Mukaiyama, 2005). Its use as a qualitative chemical shift standard and a quantitative internal standard for carbon-13 NMR spectroscopy of coals also showcases its importance in analytical chemistry, aiding in more quantitative spectroscopic results through selective removal of organic free radicals (Stock, Muntean, & Botto, 1988).

Material Science

In material science, this compound has been explored for its potential in creating polymers and films. It contributes to the synthesis of terminal Si–H irregular tetra-branched star polysiloxanes, which are further used to produce crosslinked polysiloxane films through photo-acid catalyzed crosslinking, demonstrating its utility in developing advanced materials with potential applications ranging from coatings to electronic devices (Cai & Weber, 2004).

Nanotechnology

The confinement of this compound within nanometer spaces between atomically flat opposing mica membranes to study its electron density profile provides insights into the behavior of molecular liquids under extreme confinement. This research is vital for understanding the physical properties of liquids at the nanoscale, which has implications for the design of nanofluidic devices and the study of confined liquid phases (Perret et al., 2009).

Advanced Synthesis Techniques

Further, its role in facilitating the synthesis of polysilanyl anions and dianions via the reaction with potassium alkoxides highlights its utility in organometallic chemistry. This process allows the preparation of cyclic and bicyclic polysilanes, including heterocyclic compounds, showcasing the compound's versatility in synthesizing complex organosilicon structures with potential applications in materials science and catalysis (Marschner, 2006).

Structural and Dynamic Studies

The investigation of its dynamic properties using high-resolution solid-state NMR spectroscopy sheds light on the molecular motion within solids, providing valuable information for the development of materials with specific dynamic properties. This research offers insights into the phase transitions and dynamic behavior of organosilicon compounds, which is critical for designing materials with tailored thermal and mechanical properties (Aliev, Harris, & Apperley, 1993).

Mechanism of Action

Target of Action

Tetrakis(trimethylsilyloxy)silane, also known as TTMS, is an organosilicon compound . Its primary targets are the nanostructured organosilicon polymer films . These films are used in various applications, including electronics and coatings .

Mode of Action

This compound interacts with its targets through a process known as plasma-enhanced chemical vapor deposition (PECVD) at atmospheric pressure . This process allows TTMS to deposit onto the surface of the polymer films, altering their properties .

Biochemical Pathways

The interaction of this compound with its targets affects the synthesis of low dielectric constant SiCOH films . This process involves the use of TTMS along with cyclohexane in the PECVD method . The resulting SiCOH films have lower dielectric constants, which can be beneficial in certain applications such as microelectronics .

Pharmacokinetics

TTMS is a colourless liquid with a density of 0.87 g/mL at 25 °C and a boiling point of 103-106 °C/2 mmHg . These properties may influence its bioavailability and distribution.

Result of Action

The result of this compound’s action is the formation of nanostructured organosilicon polymer films and low dielectric constant SiCOH films . These films have applications in various fields, including electronics, where they can improve device performance .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pressure . The PECVD process, for instance, occurs at atmospheric pressure . Additionally, the physical properties of TTMS, such as its boiling point and density, can be affected by changes in temperature .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

TTMS can be used for thin film coating with a nanostructured silicon dioxide prepared by plasma-enhanced chemical vapor deposition (PECVD) at atmospheric pressure . This suggests potential applications in the development of nanostructured organosilicon polymer films and low dielectric constant SiCOH films .

properties

IUPAC Name

tetrakis(trimethylsilyl) silicate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H36O4Si5/c1-17(2,3)13-21(14-18(4,5)6,15-19(7,8)9)16-20(10,11)12/h1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRWTCZXQWOWIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H36O4Si5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9042463
Record name Tetrakis(trimethylsiloxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Aldrich MSDS]
Record name Tetrakis(trimethylsiloxy)silane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9817
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS RN

3555-47-3
Record name Tetrakis(trimethylsiloxy)silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3555-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrakis(trimethylsiloxy)silane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003555473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trisiloxane, 1,1,1,5,5,5-hexamethyl-3,3-bis[(trimethylsilyl)oxy]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetrakis(trimethylsiloxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,5,5,5-hexamethyl-3,3-bis[(trimethylsilyl)oxy]trisiloxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.558
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRAKIS(TRIMETHYLSILOXY)SILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55L9T9A11I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrakis(trimethylsilyloxy)silane
Reactant of Route 2
Reactant of Route 2
Tetrakis(trimethylsilyloxy)silane
Reactant of Route 3
Tetrakis(trimethylsilyloxy)silane
Reactant of Route 4
Reactant of Route 4
Tetrakis(trimethylsilyloxy)silane
Reactant of Route 5
Reactant of Route 5
Tetrakis(trimethylsilyloxy)silane

Q & A

Q1: How does TTMSS form low-k SiCOH films?

A1: TTMSS serves as a precursor in Plasma-Enhanced Chemical Vapor Deposition (PECVD). Under plasma conditions, TTMSS molecules decompose, and the resulting reactive species interact with each other and the substrate. These interactions lead to the formation of a SiCOH film with a specific chemical structure. The film's composition, including the Si-O-Si network and incorporated hydrocarbon groups, contributes to its low dielectric constant. [, , , ]

Q2: What is the impact of plasma power on SiCOH film properties?

A2: Research shows that increasing plasma power during PECVD using TTMSS influences the film's properties. Higher plasma power generally leads to a higher dielectric constant, ranging from 1.83 to 3.45 as power increases from 20 to 80 W. This is likely due to changes in the film's chemical composition and structure at higher plasma energy. []

Q3: What makes TTMSS unique for creating nanostructured SiO2-like films?

A4: Unlike other siloxy-alkanes used in PECVD, TTMSS possesses a unique symmetric and complex molecular structure (C12H36O4Si5). This characteristic is believed to be crucial for the large-scale formation of fractalized nanostructures in SiO2-like films. These nanostructures contribute to the films' superhydrophobic properties, which are desirable for various applications. []

Q4: How do hydrocarbon groups within the SiCOH film influence its electrical properties?

A5: The incorporation of hydrocarbon groups during SiCOH film deposition with TTMSS and cyclohexane significantly impacts the film's electrical properties. The presence of hydrocarbon porogens can lead to defects at the film interface. These defects affect the current-voltage characteristics of the film, highlighting the importance of controlling hydrocarbon content for desired electrical performance. []

Q5: How does bending impact the stability of TTMSS-derived SiCOH films?

A6: Bending tests reveal that SiCOH films deposited using TTMSS exhibit changes in their dielectric properties. The dielectric constant tends to increase, and leakage current decreases with increased bending cycles. This phenomenon is attributed to structural changes within the film, particularly the rearrangement and increased intensity of specific chemical bonds. Notably, films with minimal changes in bending and stretching modes demonstrate greater mechanical and electrical stability after bending. []

Q6: Can TTMSS-derived films be used for encapsulation in flexible electronics?

A7: Research suggests that TTMSS-derived plasma polymer films hold potential for encapsulation in flexible Organic Electronic Devices (OEDs). Studies demonstrate that incorporating these films within a multilayer structure (e.g., Al2O3/plasma polymer film/Al2O3) enhances the barrier properties against moisture and oxygen, crucial for protecting sensitive organic materials in OEDs. []

Q7: Are there alternative precursors to TTMSS for low-k film deposition?

A8: Yes, researchers are exploring alternative precursors for low-k film deposition. For instance, combining TTMSS with decamethylcyclopentasiloxane in PECVD has shown promising results for achieving ultralow dielectric constant values in SiCOH films. [] This exploration of alternative precursors is driven by the need to optimize film properties and address the specific requirements of various applications.

Q8: How can we analyze the chemical structure of TTMSS-derived films?

A9: Characterization techniques like Fourier Transform Infrared (FTIR) spectroscopy and X-ray Photoelectron Spectroscopy (XPS) are crucial for analyzing the chemical structure of TTMSS-derived films. FTIR provides insights into the types of chemical bonds present, such as Si-O-Si, Si-CH3, and C-H. XPS offers quantitative elemental analysis and information about the chemical states of elements like silicon, carbon, and oxygen within the film. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.